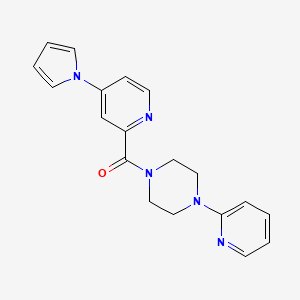
(4-(1H-ピロール-1-イル)ピリジン-2-イル)(4-(ピリジン-2-イル)ピペラジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 研究者は、類似のイミダゾール含有化合物の抗菌可能性を調査してきました。例えば、ピリジン-3-イル (2-(2,3,4,5-テトラ置換フェニル)-1H-イミダゾール-1-イル)メタノンは、黄色ブドウ球菌、枯草菌、および大腸菌に対する抗菌活性を示しました .
- 共役ポリマーは、太陽電池、発光デバイス、電気クロミックシステムにおいて重要な役割を果たしています。これらのポリマーにイミダゾール含有部分構造を組み込むことで、電子特性と光学特性を向上させることができます .
- ピロール誘導体は、その多様な作用機序により、強力な抗がん剤として注目を集めています。それらは、がんの進行に関与する酵素、キナーゼ、および受容体を阻害します .
- 研究者は、イミダゾール誘導体を得るためのさまざまな合成経路を開発してきました。新規合成手法の調査と、特性が改善された誘導体の設計は不可欠です .
抗菌性
光電子デバイス用共役ポリマー
抗がん可能性
合成経路と誘導体
要約すると、この化合物はピロールとピリジン化学の橋渡しとなり、創薬、材料科学、および生物学研究においてエキサイティングな可能性を提供します。その特性と応用に関するさらなる調査は、間違いなく科学的進歩に貢献するでしょう。🌟
作用機序
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been known to interact with a wide range of targets, including various enzymes, receptors, and proteins . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially interfere with these pathways by binding to key enzymes or proteins, thereby altering their activity and the overall pathway dynamics.
Pharmacokinetics
Its excretion could occur via renal or hepatic routes .
Result of Action
Based on the known activities of similar compounds, it could potentially exert antimicrobial, anti-inflammatory, antitumor, and other pharmacological effects . These effects would result from its interactions with its targets and subsequent alterations in biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific characteristics of the biological environment. For instance, the compound’s activity could be modulated by the pH due to the presence of ionizable groups. Its stability could be affected by temperature and the presence of degradative enzymes .
生物活性
The compound (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. Its structural components suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound consists of a pyrrole ring, a pyridine ring, and a piperazine ring, contributing to its unique chemical properties. The molecular formula is C22H24N4O, with an InChI Key of MBTDOTJSNBMXLH-UHFFFAOYSA-N. The presence of these heterocycles is often associated with various biological activities, including interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways, influencing physiological responses. For instance, compounds with similar structures have been shown to inhibit serotonin reuptake, suggesting potential antidepressant properties .
Antidepressant Activity
Research indicates that derivatives of similar structures exhibit significant serotonin (5-HT) reuptake inhibition. For example, a study on related compounds demonstrated that certain derivatives could effectively antagonize serotonin depletion in animal models, reducing immobility times in forced swimming tests . This suggests potential for the development of antidepressant therapies.
Anticancer Properties
The compound’s structural analogs have shown promise in anticancer applications. Studies on related piperazine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that the presence of the piperazine moiety may enhance anticancer activity .
Case Studies and Research Findings
Synthesis and Research Applications
The synthesis of (4-(1H-pyrrol-1-yl)pyridin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions that require specific catalysts and conditions to optimize yield and purity. This compound serves as a valuable building block in the synthesis of more complex molecules used in drug discovery and development.
Comparison with Similar Compounds
Similar compounds include imidazole-containing molecules and indole derivatives, known for their broad range of biological activities. However, the unique combination of pyrrole, pyridine, and piperazine in this compound may provide distinct advantages in targeting specific biological pathways.
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(17-15-16(6-8-20-17)22-9-3-4-10-22)24-13-11-23(12-14-24)18-5-1-2-7-21-18/h1-10,15H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTUVJIIDBQCKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














